2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine
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Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analogThis compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of guanine with a deoxyribose sugar. One common method involves the use of trimethylchlorosilane and isobutyric anhydride in the presence of pyridine. The reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amines, and substituted purines .
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of DNA structure and function.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of nucleic acid-based products .
Mechanism of Action
The compound exerts its effects by incorporating into DNA and interfering with DNA replication and repair processes. It targets various molecular pathways involved in cell division and apoptosis, making it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar in structure but contains a ribose sugar instead of a deoxyribose.
Adenosine: Another purine nucleoside but with adenine as the nucleobase.
Cytidine: A pyrimidine nucleoside with cytosine as the nucleobase .
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific role in DNA structure and function. Its ability to interfere with DNA replication and repair makes it particularly valuable in medical research and drug development .
Properties
CAS No. |
647033-49-6 |
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Molecular Formula |
C15H18N6O4 |
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine |
InChI |
InChI=1S/C10H13N5O4.C5H5N/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;1-2-4-6-5-3-1/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1-5H/t4-,5+,6+;/m0./s1 |
InChI Key |
PGZGVGNKLWVBTE-FPKZOZHISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1 |
Origin of Product |
United States |
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